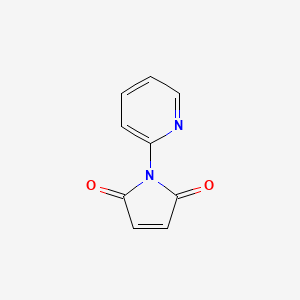

1-(Pyridin-2-yl)-1h-pyrrole-2,5-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

67618-83-1 |

|---|---|

Molecular Formula |

C9H6N2O2 |

Molecular Weight |

174.16 g/mol |

IUPAC Name |

1-pyridin-2-ylpyrrole-2,5-dione |

InChI |

InChI=1S/C9H6N2O2/c12-8-4-5-9(13)11(8)7-3-1-2-6-10-7/h1-6H |

InChI Key |

NNXKHUXDXSVBTB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)N2C(=O)C=CC2=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Primary Synthetic Routes for the Core Structure

The principal approach to synthesizing the 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione core structure involves the reaction between 2-aminopyridine (B139424) and maleic anhydride (B1165640). This transformation is typically a two-step process that is fundamental to the formation of many N-substituted maleimides. researchgate.nettandfonline.comgoogle.com

Condensation Reactions Involving Pyridine (B92270) and Pyrrole (B145914) Precursors

The synthesis begins with the acylation of a primary amine, in this case, 2-aminopyridine, with maleic anhydride. tandfonline.com This initial step is a nucleophilic addition of the amine to one of the carbonyl carbons of the anhydride, leading to the opening of the anhydride ring. This reaction forms an intermediate N-(pyridin-2-yl)maleamic acid. google.com This step is often rapid and can be performed at room temperature. tandfonline.com

The second and crucial step is the cyclodehydration of the maleamic acid intermediate. google.com This intramolecular condensation removes a molecule of water to form the stable five-membered pyrrole-2,5-dione (maleimide) ring. This cyclization requires energy input, typically in the form of heat, and is often facilitated by a dehydrating agent and a catalyst. tandfonline.comgoogle.com

Optimized Catalytic Systems and Solvent Effects in Synthesis

To achieve efficient cyclization of the N-(pyridin-2-yl)maleamic acid intermediate, various catalytic systems and solvents are employed. A classic and effective method utilizes a mixture of acetic anhydride and a catalytic amount of sodium acetate (B1210297). tandfonline.com Acetic anhydride serves as the dehydrating agent, while sodium acetate acts as a base to facilitate the ring closure.

The choice of solvent can influence reaction rates and yields. While the cyclization can be performed in acetic acid or with excess acetic anhydride acting as the solvent, other high-boiling point aprotic solvents may also be used, particularly in thermal cyclodehydration methods that utilize azeotropic distillation to remove water. google.comgoogle.com The use of polar aprotic solvents is common, though specific studies optimizing the solvent for this compound are not extensively detailed in the reviewed literature.

Advanced Synthetic Strategies and Yield Enhancement Approaches

Traditional synthesis of N-aryl maleimides often requires harsh conditions, such as high temperatures. nih.govchemrxiv.org Modern synthetic chemistry has focused on developing milder, more efficient, and higher-yielding protocols.

Microwave-Assisted Synthesis: A significant advancement is the use of microwave-assisted organic synthesis (MAOS). semanticscholar.orgijpsjournal.com For the synthesis of related N-phenylmaleimides, microwave irradiation has been shown to dramatically reduce reaction times from hours to seconds while providing equivalent or slightly improved yields compared to conventional thermal heating. tandfonline.com This efficiency is attributed to the rapid and uniform heating of the reaction mixture by microwave energy. researchgate.netrsc.org

Organocatalysis: Another advanced strategy involves the use of organocatalysts, such as N-heterocyclic carbenes (NHCs). NHC-catalyzed methods have been developed for the synthesis of N-aryl phthalimides and extended to N-aryl maleimides. nih.govresearchgate.netbohrium.com This approach allows the reaction to proceed under much milder conditions (e.g., room temperature), avoiding the high temperatures that can lead to side reactions or degradation. chemrxiv.orgresearchgate.net The NHC catalyst activates an in-situ generated intermediate, facilitating the final amidation and cyclization to form the maleimide (B117702) ring. nih.govresearchgate.net

| Method | Typical Conditions | Key Advantages | Reference |

|---|---|---|---|

| Thermal Heating | Acetic Anhydride, Sodium Acetate, 60-100°C, 1-3 hours | Well-established, simple setup | tandfonline.com |

| Microwave Irradiation | Acetic Anhydride, Sodium Acetate, 90°C, 30 seconds | Drastic reduction in reaction time (99%+), comparable yield | tandfonline.com |

| NHC-Catalysis | NHC catalyst, PivCl, K₂CO₃, THF, 25°C, 24 hours | Mild reaction conditions, avoids high temperatures | nih.govresearchgate.net |

Derivatization and Analogue Synthesis

Once the this compound core is synthesized, it can be modified to produce a variety of analogues. Derivatization can occur at the pyrrole-2,5-dione ring or the pyridine moiety.

N-Substitution Pathways of the Pyrrole Ring

The term "N-substitution" in this context refers to the versatility of the primary synthetic route to generate a library of analogues by varying the amine precursor. The condensation reaction described in section 2.1 is not limited to 2-aminopyridine. A wide array of primary amines can react with maleic anhydride to produce a diverse range of N-substituted maleimides. researchgate.netcibtech.org This modularity allows for the synthesis of analogues where the pyridin-2-yl group is replaced by other heterocyclic or aromatic systems, enabling the systematic study of structure-activity relationships. For instance, using substituted anilines or other aminoheterocycles in place of 2-aminopyridine would yield the corresponding N-aryl or N-heteroaryl maleimides under similar reaction conditions. tandfonline.com

Functionalization and Modification of the Pyridine Moiety

The pyridine ring of this compound offers multiple sites for chemical modification. However, the direct and selective functionalization of pyridines can be challenging due to the electron-deficient nature of the ring and the coordinating ability of the nitrogen atom. researchgate.netrsc.orgnih.gov

Modern synthetic methods have provided pathways for direct C-H functionalization, which avoids the need for pre-functionalized starting materials. thieme-connect.com Transition-metal catalysis is a powerful tool for introducing new carbon-carbon and carbon-heteroatom bonds at specific positions of the pyridine ring. thieme-connect.combeilstein-journals.org

Key strategies for modifying the pyridine moiety include:

C2-Selective Functionalization: The position ortho to the ring nitrogen (C6 in the context of the full molecule) is often activated towards metallation and subsequent functionalization. thieme-connect.com

C3 and C4-Selective Functionalization: While electronically less favored, methods have been developed for selective C-H functionalization at the C3 and C4 positions of the pyridine ring, often relying on specific directing groups or catalyst systems. researchgate.netbeilstein-journals.org

Phosphonium (B103445) Salt Intermediates: A two-step sequence involving the transformation of a C-H bond at the 4-position into a phosphonium salt allows for subsequent conversion into ethers, or the formation of C-C, C-N, and C-S bonds. nih.gov

These functionalization strategies allow for the introduction of various substituents (e.g., alkyl, aryl, acyl groups) onto the pyridine ring, providing a route to a wide array of novel this compound derivatives. thieme-connect.com

Synthesis of Fused Heterocyclic Systems Incorporating the Pyrrole-2,5-Dione Scaffold

The pyrrole-2,5-dione moiety, also known as a maleimide ring, is a well-established component in cycloaddition reactions, particularly the Diels-Alder reaction, where it functions as a potent dienophile. This reactivity can be harnessed to construct complex, fused heterocyclic systems. In the context of this compound, the electron-deficient double bond of the pyrrole-2,5-dione ring readily reacts with electron-rich dienes. This [4+2] cycloaddition process provides a direct route to bicyclic adducts, effectively fusing a new six-membered ring onto the existing scaffold. The reaction typically proceeds with high stereoselectivity, yielding the endo product under kinetic control. The versatility of this method allows for the incorporation of a wide variety of substituents into the final fused system, depending on the structure of the diene used.

| Diene | Reaction Type | Resulting Fused System |

| 1,3-Butadiene | Diels-Alder | Pyridinyl-isoindole derivative |

| Cyclopentadiene | Diels-Alder | Fused norbornene derivative |

| Anthracene | Diels-Alder | Fused dibenzobarrelene adduct |

Chemical Reactivity and Reaction Mechanisms

The chemical reactivity of this compound is governed by the interplay of its three primary functional components: the pyridine ring, the pyrrole-2,5-dione (maleimide) ring, and the dicarbonyl group.

Oxidation Reactions and N-Oxide Formation

The pyridine ring contains a nitrogen atom with a lone pair of electrons, making it susceptible to oxidation. Treatment of this compound with oxidizing agents such as peroxy acids (e.g., meta-chloroperoxybenzoic acid, m-CPBA) or hydrogen peroxide leads to the formation of the corresponding pyridine N-oxide. quimicaorganica.orgwikipedia.org This transformation, first reported by Jakob Meisenheimer, converts the tertiary amine of the pyridine ring into an N-oxide functionality. wikipedia.org The formation of the N-oxide significantly alters the electronic properties of the pyridine ring; the N-oxide group is electron-donating through resonance and electron-withdrawing inductively, which modifies the ring's reactivity towards other reagents. wikipedia.orgscripps.edu

| Reagent | Product | Reaction Type |

| m-CPBA or H₂O₂ | 1-(1-oxido-pyridin-2-yl)-1H-pyrrole-2,5-dione | N-Oxidation |

Reduction Chemistry and Hydride Reagent Applications

The two carbonyl groups of the pyrrole-2,5-dione ring are susceptible to reduction by hydride reagents. The outcome of the reduction depends on the specific reagent employed and the reaction conditions. acsgcipr.org

Sodium Borohydride (NaBH₄) : As a relatively mild reducing agent, NaBH₄ is capable of reducing the carbonyl groups. chadsprep.com Depending on stoichiometry and conditions, this can lead to the formation of mono- or di-hydroxylated products, such as 5-hydroxy-1-(pyridin-2-yl)pyrrolidin-2-one or 1-(pyridin-2-yl)pyrrolidine-2,5-diol.

Lithium Aluminum Hydride (LiAlH₄) : This is a much stronger reducing agent. libretexts.org LiAlH₄ is capable of reducing both carbonyl groups to hydroxyl groups. libretexts.org Furthermore, it can also reduce the cyclic amide (lactam) functionality, potentially leading to the opening of the pyrrole ring or its complete reduction to a pyrrolidine (B122466) derivative.

| Reagent | Potential Product(s) | Comments |

| Sodium Borohydride (NaBH₄) | Hydroxylactam(s) or Diol | Milder reduction, targets carbonyls. acsgcipr.orgchadsprep.com |

| Lithium Aluminum Hydride (LiAlH₄) | Diol, Pyrrolidine derivative | Stronger reduction, can reduce both carbonyls and the lactam. libretexts.org |

Electrophilic Aromatic Substitution on Pyrrole and Pyridine Rings

The propensity of the two aromatic rings in this compound to undergo electrophilic aromatic substitution (EAS) is low due to significant deactivation.

Pyrrole Ring : While a simple pyrrole ring is highly electron-rich and readily undergoes EAS, the pyrrole ring in this molecule is part of a maleimide system. pearson.comonlineorganicchemistrytutor.com The two adjacent, strongly electron-withdrawing carbonyl groups render the ring electron-deficient and thus highly deactivated towards electrophilic attack.

Pyridine Ring : The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, making it significantly less reactive than benzene (B151609) in EAS reactions. wikipedia.orgyoutube.com The reaction is often difficult and requires harsh conditions. wikipedia.orgyoutube.com The presence of the electron-withdrawing pyrrole-2,5-dione substituent further deactivates the pyridine ring.

Consequently, electrophilic aromatic substitution on either ring of the parent molecule is challenging. However, conversion to the pyridine N-oxide derivative (as described in 2.3.1) alters this reactivity profile. The N-oxide group activates the pyridine ring for electrophilic attack, directing substitution to the 2- and 4-positions. wikipedia.org Subsequent deoxygenation can then yield the substituted pyridine product. wikipedia.org

| Ring System | Reactivity Towards EAS | Preferred Position(s) | Rationale |

| Pyrrole-2,5-dione | Highly Deactivated | N/A | Strong electron-withdrawing effect of two carbonyl groups. |

| Pyridine | Highly Deactivated | N/A | Inherent electron-deficiency and deactivating substituent. wikipedia.orgyoutube.com |

| Pyridine N-Oxide | Activated | 4- and 6-positions | N-oxide group is activating and ortho-, para-directing. wikipedia.org |

Nucleophilic Addition to the Diketone Functionality

The carbonyl carbons of the pyrrole-2,5-dione ring are electrophilic centers and are prime targets for nucleophilic attack. This leads to nucleophilic addition reactions, where a nucleophile adds to one of the carbonyl groups, breaking the C=O pi bond and forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com Subsequent protonation of the intermediate yields a hydroxyl-containing product, typically a 5-substituted-5-hydroxy-1-(pyridin-2-yl)pyrrolidin-2-one. A wide range of nucleophiles can participate in this reaction, including organometallic reagents and heteroatom nucleophiles.

Organometallic Reagents : Grignard reagents (R-MgBr) and organolithium reagents (R-Li) are strong carbon-based nucleophiles that can add to the carbonyl groups to form new carbon-carbon bonds.

Heteroatom Nucleophiles : Amines, thiols, and alcohols can also act as nucleophiles, leading to the formation of hemiaminals or other addition products, although these reactions may be reversible.

| Nucleophile (Nu⁻) | Reagent Example | Product Type |

| Alkyl/Aryl group | CH₃MgBr (Grignard) | Tertiary alcohol adduct |

| Hydride ion | NaBH₄ | Secondary alcohol |

| Amine | R₂NH | Hemiaminal adduct |

| Thiol | RSH | Thiohemiketal adduct |

Advanced Spectroscopic and Structural Elucidation of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione and Its Analogues

Nuclear Magnetic Resonance Spectroscopy (NMR)

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. Through the analysis of ¹H and ¹³C chemical shifts, coupling constants, and correlation experiments, a complete picture of the molecular framework can be assembled.

The ¹H NMR spectrum of 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione is expected to show distinct signals corresponding to the protons on the pyridine (B92270) ring and the maleimide (B117702) ring.

Maleimide Protons (H-3, H-4): The two protons on the carbon-carbon double bond of the pyrrole-2,5-dione ring are chemically equivalent due to the molecule's symmetry. Consequently, they are expected to appear as a sharp singlet. In a closely related analogue, 1-(2-Hydroxyethyl)-1H-pyrrole-2,5-dione, these protons resonate at δ 7.009 ppm in DMSO-d₆. rsc.org A similar chemical shift in this region is anticipated for the title compound.

Pyridine Protons (H-3', H-4', H-5', H-6'): The four protons on the 2-substituted pyridine ring will each produce a unique signal, appearing in the aromatic region of the spectrum (typically δ 7.0-9.0 ppm). rsc.org The chemical shifts and splitting patterns are governed by their position relative to the nitrogen atom and the maleimide substituent.

H-6' : This proton, being adjacent to the electronegative nitrogen atom, is expected to be the most deshielded and appear furthest downfield as a doublet of doublets or a complex multiplet.

H-4' : This proton is anticipated to appear as a triplet of doublets.

H-3' and H-5' : These protons will appear in the more shielded portion of the aromatic region, with their signals appearing as a doublet and a triplet, respectively.

The analysis of these shifts is informed by understanding the influence of ring currents and the electronic effects of the nitrogen heteroatom. rsc.org

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H-3, H-4 | ~7.0 | Singlet (s) |

| H-5' | ~7.2 - 7.5 | Triplet (t) |

| H-3' | ~7.4 - 7.7 | Doublet (d) |

| H-4' | ~7.8 - 8.1 | Triplet of Doublets (td) |

| H-6' | ~8.5 - 8.8 | Doublet (d) |

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Carbonyl Carbons (C-2, C-5): The two equivalent carbonyl carbons of the maleimide ring are expected to resonate significantly downfield, typically in the range of δ 165-175 ppm, which is characteristic of imide carbonyls.

Olefinic Carbons (C-3, C-4): The two equivalent sp² carbons of the maleimide double bond are expected to produce a single signal around δ 130-135 ppm.

Pyridine Carbons: The five distinct carbon atoms of the pyridine ring will have chemical shifts influenced by their position relative to the nitrogen atom. researchgate.net

C-2' and C-6' : These carbons, being adjacent to the nitrogen, are the most deshielded among the pyridine ring carbons.

C-4' : This carbon is also significantly deshielded.

C-3' and C-5' : These carbons are typically the most shielded of the pyridine carbons.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5' | ~122 - 125 |

| C-3' | ~125 - 128 |

| C-3, C-4 | ~134 - 137 |

| C-4' | ~137 - 140 |

| C-6' | ~148 - 151 |

| C-2' | ~151 - 154 |

| C-2, C-5 | ~168 - 172 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity of the molecular structure.

Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Correlation (HMQC): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively link the predicted ¹H signals for H-3/H-4 and the pyridine protons with their corresponding ¹³C signals (C-3/C-4 and the pyridine carbons).

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. This is particularly crucial for establishing the connection between the two heterocyclic rings. Key expected correlations would include a signal between the H-6' proton of the pyridine ring and the C-2' and C-4' carbons of the same ring, as well as the C-2 and C-5 carbonyl carbons of the maleimide ring, confirming the N-C bond between the two moieties.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by the strong absorptions of the dicarbonyl system. An analogous compound, 1-(4-methylphenyl)-1H-pyrrole-2,5-dione, provides a reference for the expected vibrational modes. chemicalbook.com

C=O Stretching: The imide group is expected to show two distinct carbonyl stretching bands: an asymmetric stretch at a higher wavenumber (around 1780-1770 cm⁻¹) and a symmetric stretch at a lower wavenumber (around 1720-1700 cm⁻¹).

C=C Stretching: A band corresponding to the stretching of the olefinic double bond in the maleimide ring is expected around 1580-1600 cm⁻¹.

Pyridine Ring Vibrations: The characteristic C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1600-1400 cm⁻¹ region. nist.gov

Table 3: Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3100 | C-H Stretch | Aromatic (Pyridine & Maleimide) |

| ~1775 | C=O Asymmetric Stretch | Imide |

| ~1710 | C=O Symmetric Stretch | Imide |

| ~1590 | C=C / C=N Stretch | Pyridine Ring |

| ~1470 | C=C / C=N Stretch | Pyridine Ring |

Raman Spectroscopy: Raman spectroscopy serves as a complementary technique to IR. While IR is sensitive to polar bonds, Raman is more sensitive to non-polar, symmetric bonds. Therefore, the C=C double bond of the maleimide ring would be expected to produce a strong and sharp signal in the Raman spectrum.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound and offers insights into its structure through the analysis of fragmentation patterns.

Molecular Ion: The compound this compound has a molecular formula of C₉H₆N₂O₂ and a molecular weight of 174.16 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak (M⁺˙) would be expected at m/z = 174. In electrospray ionization (ESI), the protonated molecule [M+H]⁺ would be observed at m/z = 175.

Fragmentation Pattern: The fragmentation is influenced by the stability of the heterocyclic rings and the substituents. nih.gov The primary fragmentation pathways would likely involve the cleavage of the bond connecting the pyridine and maleimide rings, as well as the characteristic fragmentation of each ring system.

Cleavage of the N-pyridyl bond can lead to the formation of a pyridyl cation at m/z = 78 and a maleimide radical at m/z = 96.

Loss of carbon monoxide (CO) from the maleimide ring is a common fragmentation pathway for such systems, leading to a fragment ion at m/z = 146 (from M⁺˙).

Fragmentation of the pyridine ring can occur via the loss of hydrogen cyanide (HCN), leading to further daughter ions. researchgate.net

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. rsc.org This technique provides accurate data on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for the title compound is not publicly available, analysis of a structurally similar compound, 1-(3-Pyridyl)pyrrolidine-2,5-dione, provides significant insight. nih.gov In this analogue, the dihedral angle between the plane of the pyridine ring and the plane of the succinimide (B58015) ring was found to be 64.58(12)°. This indicates a significantly twisted conformation, which is likely adopted to minimize steric hindrance between the two rings.

For this compound, a similar non-planar conformation is expected. An X-ray diffraction study would precisely determine this dihedral angle. Furthermore, it would reveal details about intermolecular packing in the crystal lattice, identifying potential non-covalent interactions such as π-π stacking between the aromatic rings or C-H···O hydrogen bonds, which dictate the solid-state properties of the material.

Molecular Geometry and Bond Parameters

The molecular geometry of this compound is defined by two primary structural units: the planar pyridine ring and the nearly planar 1H-pyrrole-2,5-dione (maleimide) ring.

The maleimide ring itself is a rigid, five-membered cyclic imide. Crystallographic studies on analogous compounds, such as 1-(2-nitrophenyl)pyrrole-2,5-dione, confirm that the non-hydrogen atoms of the maleimide moiety are nearly coplanar. nih.gov The internal bond lengths and angles are characteristic of a conjugated system, with C=O, C=C, and C-N bonds. The geometry around the nitrogen atom is trigonal planar, a result of its sp² hybridization, which is essential for the delocalization of its lone pair electrons into the carbonyl groups.

The pyridine ring is an aromatic heterocycle with well-defined C-C and C-N bond lengths. The molecule is formed by a covalent bond between the nitrogen atom of the maleimide ring and the C2 carbon of the pyridine ring. The precise bond lengths and angles for the title compound would be expected to be a hybrid of those found in maleimide and pyridine, with minor perturbations due to the electronic interaction between the two ring systems.

Table 1: Typical Bond Parameters in Maleimide and Pyridine Moieties (Based on Analogues) This table presents generalized data from foundational compounds to infer the geometry of the title compound.

| Bond/Angle | Moiety | Typical Value |

| C=O | Maleimide | ~1.21 Å |

| C=C (in ring) | Maleimide | ~1.34 Å |

| N-C (imide) | Maleimide | ~1.40 Å |

| C:C (aromatic) | Pyridine | 1.39 - 1.40 Å |

| C:N (aromatic) | Pyridine | ~1.34 Å |

| ∠C-N-C (imide) | Maleimide | ~111° |

| ∠N-C=O | Maleimide | ~125° |

| ∠C:N:C | Pyridine | ~116.7° |

| ∠C:C:N | Pyridine | ~124° |

Conformational Analysis: Stereoisomerism, Dihedral Angles, and Ring Planarity

Dihedral Angles and Ring Planarity: A key structural parameter is the dihedral angle between the plane of the pyridine ring and the plane of the maleimide ring. In contrast to some conjugated systems which favor planarity to maximize π-orbital overlap, significant steric hindrance between the hydrogen atom on C6 of the pyridine ring and one of the carbonyl oxygen atoms of the maleimide ring forces the two rings into a non-planar conformation.

Studies on structurally similar N-aryl maleimides and pyridyl imides consistently show large dihedral angles. For instance, in 1-(2-nitrophenyl)pyrrole-2,5-dione, two independent molecules in the asymmetric unit exhibit dihedral angles of 73.94(2)° and 55.02(2)° between the aromatic and maleimide rings. nih.gov An even closer analogue, 1-(3-pyridyl)pyrrolidine-2,5-dione, displays a dihedral angle of 64.58(12)°. nih.gov Similarly, N-(2-pyridylmethyl)phthalimide, where the rings are separated by a methylene (B1212753) group, adopts a nearly perpendicular arrangement with an interplanar angle of 85.74(2)°. nih.gov

Computational and crystallographic studies on a norbornene-based 2-pyridyl imide identify two stable conformers: a syn form and an anti form, referring to the orientation of the pyridyl nitrogen relative to the rest of the imide structure. tandfonline.comtandfonline.com These studies highlight that the rotational barrier between conformers is relatively low, though one conformer may be slightly more stable in the gas phase or in solution. tandfonline.com

Table 2: Dihedral/Interplanar Angles in Analogous Compounds

| Compound | Rings | Dihedral/Interplanar Angle | Reference |

| 1-(2-Nitrophenyl)pyrrole-2,5-dione | Nitrophenyl and Maleimide | 73.94(2)° / 55.02(2)° | nih.gov |

| 1-(3-Pyridyl)pyrrolidine-2,5-dione | Pyridine and Pyrrolidine-dione | 64.58(12)° | nih.gov |

| N-(2-Pyridylmethyl)phthalimide | Pyridine and Phthalimide | 85.74(2)° | nih.gov |

Based on this data, it is concluded that this compound adopts a conformation where the two ring systems are significantly twisted with respect to each other.

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding and π-Interactions: Weak C—H···O hydrogen bonds are a common feature in the crystal structures of related imides. nih.govnih.gov In these interactions, hydrogen atoms attached to the aromatic ring act as donors to the electronegative carbonyl oxygen atoms of neighboring molecules, often forming chains or layered structures. nih.govnih.gov

The packing in N-(2-pyridylmethyl)phthalimide is further stabilized by offset π–π stacking interactions between adjacent pyridine rings, with a centroid–centroid distance of 3.855(2) Å. nih.gov In other analogues like 1-(3-pyridyl)pyrrolidine-2,5-dione, weak C—H···π interactions are observed, where a C-H bond points towards the face of an adjacent pyridine ring. nih.gov

n→π Interactions:* A particularly noteworthy interaction that may occur in the solid state is the n→π* interaction. Recent studies on a 2-pyridyl imide derivative provided crystallographic evidence for an interaction between the lone pair of the pyridyl nitrogen (n) and the antibonding orbital (π*) of a carbonyl group on an adjacent molecule. tandfonline.comtandfonline.com This type of interaction is directional and can play a crucial role in stabilizing specific conformations and packing arrangements that might otherwise be less favorable. tandfonline.com

Hirshfeld Surface Analysis: A quantitative way to analyze intermolecular contacts is through Hirshfeld surface analysis. For 1-(2-nitrophenyl)pyrrole-2,5-dione, this analysis revealed that the most significant contributions to crystal packing are from H···O/O···H contacts (54.7%), followed by H···C/C···H (15.2%) and H···H (15.6%) interactions. nih.gov This breakdown highlights the predominance of hydrogen-bond-like contacts and van der Waals forces in defining the crystal structure. A similar distribution of intermolecular contacts would be expected for this compound.

Computational Chemistry and Theoretical Investigations of 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and geometry of molecules. mdpi.commdpi.com It is employed to determine the most stable conformation (geometry optimization) and to calculate various electronic properties. nih.gov For 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-311++G(d,p), can predict key structural parameters. mdpi.comnih.gov

The geometry optimization process minimizes the energy of the molecule to find its most stable three-dimensional arrangement. This reveals crucial information about bond lengths, bond angles, and dihedral angles. Theoretical calculations for related pyridine (B92270) and pyrrole (B145914) derivatives show that such structures are often non-planar due to the rotation between the two heterocyclic rings. nih.gov The electronic structure analysis provides insights into the distribution of electrons, which is fundamental to understanding the molecule's reactivity and intermolecular interactions.

Table 1: Predicted Optimized Geometric Parameters for this compound (Illustrative Data)

| Parameter | Description | Predicted Value |

|---|---|---|

| C=O Bond Length | Length of carbonyl bonds in the pyrrole-2,5-dione ring | ~1.22 Å |

| C-N (imide) Bond Length | Length of the nitrogen-carbon bonds within the imide ring | ~1.40 Å |

| N-C (pyridine) Bond Length | Length of the bond connecting the pyrrole nitrogen to the pyridine ring | ~1.45 Å |

| C-C (pyridine) Bond Length | Average length of carbon-carbon bonds in the pyridine ring | ~1.39 Å |

Note: This data is illustrative and based on typical values for similar heterocyclic systems calculated using DFT methods.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Molecular Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, representing the site of nucleophilicity, while the LUMO acts as an electron acceptor, indicating the site of electrophilicity. youtube.comwuxibiology.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net

A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net From the HOMO and LUMO energies, various molecular reactivity indices can be calculated, such as chemical potential (μ), chemical hardness (η), and global electrophilicity (ω). mdpi.com These descriptors help quantify the molecule's reactivity. For this compound, the electron-withdrawing nature of the dione (B5365651) and pyridine moieties is expected to influence its electronic properties significantly.

Table 2: Predicted FMO Energies and Molecular Reactivity Indices (Illustrative Data)

| Parameter | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| EHOMO | - | -6.85 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| ELUMO | - | -2.55 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.30 | Indicates high kinetic stability and moderate reactivity. researchgate.net |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.15 | Measures resistance to change in electron distribution. |

Note: This data is illustrative and represents typical values obtained from DFT calculations for similar organic molecules.

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interactions

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. nih.gov The MEP map illustrates the electrostatic potential on the molecule's surface, identifying regions that are electron-rich (negative potential) and electron-poor (positive potential). researchgate.net These regions are crucial for understanding intermolecular interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.

For this compound, the MEP map is expected to show:

Negative Regions (Red/Yellow): Concentrated around the electronegative oxygen atoms of the carbonyl groups and the nitrogen atom of the pyridine ring. These sites are susceptible to electrophilic attack and are likely to act as hydrogen bond acceptors. nih.govresearchgate.net

Positive Regions (Blue): Located around the hydrogen atoms of the pyrrole and pyridine rings, indicating susceptibility to nucleophilic attack.

This analysis helps predict how the molecule will interact with biological receptors or other molecules.

Table 3: Predicted MEP Regions and Their Significance

| Region | Location on Molecule | Electrostatic Potential | Predicted Interaction Type |

|---|---|---|---|

| Carbonyl Oxygens | Pyrrole-2,5-dione ring | Strongly Negative | Electrophilic attack, Hydrogen bond acceptor |

| Pyridine Nitrogen | Pyridine ring | Negative | Electrophilic attack, Hydrogen bond acceptor |

Note: This table describes expected outcomes based on the principles of MEP analysis applied to the structure of this compound.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Studies

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the biological activity of a series of compounds with their physicochemical properties, or "descriptors." jocpr.commdpi.com The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.govnih.gov A QSAR model is built using a "training set" of molecules with known activities and then validated using a "test set." nih.gov

For a series of this compound derivatives, a QSAR study would involve calculating various descriptors, such as:

Electronic Descriptors: Dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area.

Lipophilic Descriptors: LogP (partition coefficient). researchgate.net

A statistical method like Multiple Linear Regression (MLR) is then used to generate an equation linking these descriptors to biological activity (e.g., inhibitory concentration, IC₅₀). mdpi.com Such models provide crucial insights into the structural requirements for desired biological activity and guide the design of more potent analogs. researchgate.net

Table 4: Example of a Hypothetical QSAR Model for a Series of Analogs

| Statistical Parameter | Value | Interpretation |

|---|---|---|

| Equation | pIC₅₀ = 0.45(LogP) - 0.12(MV) + 0.89(qN) + 2.5 | A hypothetical predictive equation. |

| n | 25 | Number of compounds in the study. |

| R² | 0.88 | Correlation coefficient; indicates a good fit of the model to the data. |

| Q² (Cross-validated R²) | 0.75 | Indicates good predictive power of the model. mdpi.com |

| Descriptors Used | LogP (lipophilicity), MV (Molecular Volume), qN (charge on pyridine N) | Variables found to influence biological activity. |

Note: This table presents a hypothetical but representative QSAR model to illustrate the methodology and its outcomes.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational simulation that predicts the preferred orientation of a ligand (the small molecule) when bound to a specific region of a target macromolecule, such as a protein or enzyme. nih.govijper.org This technique is instrumental in drug discovery for predicting binding affinity and understanding the molecular basis of ligand-target interactions. plos.org

Docking simulations place this compound into the active site of a biological target and calculate a "docking score" or binding energy, which estimates the strength of the interaction. researchgate.netnih.gov The simulation also reveals the binding mode, which is the specific conformation and orientation of the ligand within the binding pocket. mdpi.com

Key interactions that stabilize the ligand-protein complex can be identified, including:

Hydrogen Bonds: Often formed between the carbonyl oxygens or pyridine nitrogen of the ligand and amino acid residues like arginine, serine, or histidine in the protein. researchgate.net

Hydrophobic Interactions: Involving the aromatic pyridine and pyrrole rings of the ligand with nonpolar residues in the target's binding site.

Pi-Stacking: Aromatic-aromatic interactions between the ligand's rings and residues such as phenylalanine, tyrosine, or tryptophan.

These insights are critical for understanding how the molecule achieves its biological effect and for designing modifications to improve binding affinity. nih.gov

Table 5: Hypothetical Molecular Docking Results against a Kinase Target

| Parameter | Result | Significance |

|---|---|---|

| Target Protein | Cyclin-Dependent Kinase 2 (CDK2) | A common target for anticancer drug design. nih.gov |

| Binding Energy | -8.5 kcal/mol | A lower binding energy suggests a more favorable and stable interaction. researchgate.net |

| Key Interacting Residues | Leu83, Lys33, Asp145, Gln131 | Specific amino acids in the active site that form bonds with the ligand. |

| Hydrogen Bonds | Carbonyl oxygen with Lys33; Pyridine nitrogen with Gln131 | Strong, directional interactions that anchor the ligand in the binding site. |

Note: This data is illustrative, based on docking studies of similar heterocyclic inhibitors against protein kinase targets. nih.govresearchgate.net

By revealing how a molecule binds to an enzyme, molecular docking provides powerful insights into the mechanism of inhibition. nih.gov For this compound, docking simulations can determine if it acts as a competitive inhibitor by occupying the active site and preventing the natural substrate from binding.

For instance, if docked into the ATP-binding pocket of a kinase, the simulation might show that the pyridine ring occupies the "hinge" region, a critical interaction for many kinase inhibitors. nih.govresearchgate.net The pyrrole-2,5-dione moiety could form hydrogen bonds with key residues that are essential for catalytic activity. By identifying these crucial interactions, researchers can understand how the compound inhibits enzyme function and can rationally design more effective inhibitors.

Applications and Advanced Research Areas for 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione

Role in Materials Science and Polymer Chemistry

The presence of a reactive double bond in the maleimide (B117702) ring and the functional pyridine (B92270) group makes 1-(pyridin-2-yl)-1H-pyrrole-2,5-dione a valuable building block in the synthesis of novel polymers and materials with tailored properties.

Precursors for Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials are composites that integrate organic and inorganic components at a molecular or nanometer scale, often exhibiting properties superior to the individual constituents. mdpi.com While specific studies detailing the use of this compound as a precursor for such materials are emerging, the fundamental chemistry of its functional groups suggests significant potential. The pyridine nitrogen can coordinate with metal ions, acting as a binding site for the inorganic phase, while the maleimide group can undergo polymerization or other organic reactions to form the polymeric matrix. This dual functionality allows for the creation of covalently linked hybrid structures, potentially leading to materials with enhanced thermal stability, mechanical strength, and unique optoelectronic properties.

Copolymerization Studies and Reactivity Ratio Determination

This compound, as an N-substituted maleimide, can undergo free-radical copolymerization with various vinyl monomers. The determination of monomer reactivity ratios is crucial for predicting the composition of the resulting copolymer and tailoring its properties. While specific reactivity ratios for this compound are not widely published, data from analogous N-substituted maleimides provide valuable insights into its expected copolymerization behavior with common monomers like styrene (B11656) (St) and methyl methacrylate (B99206) (MMA).

For instance, studies on the copolymerization of N-phenylmaleimide (N-PMI) and N-(4-carboxyphenyl)maleimide (CPMI) with St and MMA have been conducted. nih.govresearchgate.net The reactivity ratios indicate that N-substituted maleimides readily copolymerize with these monomers. In the case of N-substituted maleimides with vinyl pyridine (VP), studies have shown that these monomers can be copolymerized to synthesize materials with specific thermal and structural properties. i-scholar.in The reactivity ratios (r1 and r2) for the copolymerization of N-[4-N'-(4-nitrophenyl) aminocarbonyl] phenyl) maleimide [NACPMI] with Vinyl Pyridine [VP] were determined using the Finemann-Ross method, providing a basis for understanding how this compound might behave. i-scholar.in

Table 1: Reactivity Ratios of N-Substituted Maleimides with Various Comonomers

| N-Substituted Maleimide (M1) | Comonomer (M2) | r1 | r2 | Copolymerization Tendency |

| N-phenylmaleimide | Styrene | 0.08 | 0.22 | Alternating |

| N-phenylmaleimide | Methyl Methacrylate | 1.9090 | 0.1556 | Random |

| N-(4-carboxyphenyl)maleimide | Styrene | 0.08 | 0.22 | Alternating |

| N-(4-carboxyphenyl)maleimide | Methyl Methacrylate | 0.26 | 2.51 | Random |

| N-[4-N'-(4-nitrophenyl) aminocarbonyl] phenyl) maleimide | Vinyl Pyridine | - | - | - |

This table is generated based on data from analogous compounds to illustrate expected trends.

Development of Organic Electronic Materials (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a prominent application for novel organic materials. nih.govmdpi.com The development of efficient and stable materials for various layers within the OLED structure is a continuous area of research. Both pyridine and pyrrole-2,5-dione (maleimide) derivatives have been investigated for their potential in organic electronics. nih.govresearchgate.net The pyridine moiety is known to possess electron-transporting properties, while the maleimide core can be a part of a larger conjugated system.

The combination of these two functionalities in this compound makes it a candidate for use in OLEDs, potentially as an electron-transporting material or as a building block for larger, more complex emitter or host molecules. nih.govresearchgate.net The synthesis of polymers incorporating N-substituted maleimides with phenylene or thienylene units has led to materials with strong photoluminescence, suggesting their utility in light-emitting applications. researchgate.net

Corrosion Inhibition Studies

The ability of organic molecules to adsorb onto a metal surface and form a protective layer is the basis of their application as corrosion inhibitors. This compound contains both nitrogen and oxygen atoms, which are known to be effective centers for adsorption on metal surfaces. peacta.org The pyridine ring and the carbonyl groups of the maleimide moiety can act as active centers for this adsorption.

Studies on various maleimide derivatives have demonstrated their potential as corrosion inhibitors for mild steel in acidic environments. uni-ruse.bg For example, an investigation into maleimide and its derivatives in a 1M H2SO4 solution showed that these compounds exhibit inhibitory effects, with the efficiency depending on the nature of the substituent on the nitrogen atom. uni-ruse.bg While the studied compounds were not classified as highly effective inhibitors at low concentrations, the presence of active functional groups suggests that their performance could be enhanced. uni-ruse.bg

Electrochemical studies, such as potentiodynamic polarization and electrochemical impedance spectroscopy, are typically employed to evaluate the inhibition efficiency. peacta.orgrsc.org These studies have shown that pyridine derivatives can act as mixed-type inhibitors, retarding both the anodic and cathodic reactions of the corrosion process. peacta.org The inhibition efficiency generally increases with the concentration of the inhibitor.

Table 2: Corrosion Inhibition Efficiency of Related Compounds on Mild Steel

| Inhibitor | Concentration | Medium | Inhibition Efficiency (%) |

| Maleimide Derivative 1 | 10⁻³ mol dm⁻³ | 1M H₂SO₄ | Moderate |

| Maleimide Derivative 2 | 10⁻³ mol dm⁻³ | 1M H₂SO₄ | Moderate |

| Pyridine Derivative A | 10⁻³ M | 1N HCl | 91.5 |

| Pyridine Derivative B | 200 mg/L | 15% HCl | 90.24 |

This table presents representative data from studies on analogous compounds to illustrate the potential of this compound as a corrosion inhibitor.

Catalysis and Industrial Chemical Processes

The application of this compound extends to the realm of catalysis, primarily through its ability to act as a ligand in the formation of transition metal complexes.

Application as Ligands in Transition Metal Catalysis

The pyridine nitrogen atom in this compound possesses a lone pair of electrons, making it an excellent coordinating agent for transition metal ions. This allows the molecule to function as a ligand, forming stable complexes with various metals. unimi.it The electronic properties of the ligand, influenced by the electron-withdrawing maleimide group, can in turn affect the catalytic activity of the metal center.

While specific catalytic applications of this compound complexes are a niche area of research, the broader class of pyridine-containing ligands has been extensively used in a wide range of catalytic transformations. unimi.it These include oxidation, reduction, and carbon-carbon bond-forming reactions. The synthesis of transition metal complexes with pyridyl-containing ligands is a well-established field, and these complexes have shown catalytic activity in various organic transformations. nih.gov The specific structure of this compound offers the potential for the development of catalysts with novel reactivity and selectivity.

Development of Novel Catalytic Systems

Aromatic N-heterocycles, including pyridine and pyrrole (B145914) structures, are fundamental components in the design of catalysts for a wide range of chemical transformations. nih.govnih.gov Research has focused on developing efficient, catalyst-controlled methods for the selective synthesis of these important heterocyclic motifs. nih.govresearchgate.net

Strategies have been developed that employ a dual reaction manifold to selectively synthesize either pyridines or pyrroles from common starting materials like α-diazo oxime ethers. researchgate.net The selectivity is controlled by the choice of metal catalyst; for instance, Rh(II) complexes can favor the formation of pyridines, while other catalytic systems can be used to promote the formation of 1H-pyrroles from the same substrates. nih.govresearchgate.net This highlights the importance of the catalyst in directing reaction pathways. nih.gov Similarly, catalytic versions of classical reactions, such as the Knorr pyrrole synthesis, have been advanced using well-defined manganese catalysts to couple amino alcohols and keto esters, producing pyrroles and pyridines. nih.govnih.gov

Furthermore, palladium-catalyzed intramolecular carbopalladation of dinitriles has been shown to be a versatile method for constructing substituted pyrroles and pyridines. mdpi.com These synthetic advancements are crucial as the pyridine and pyrrole moieties present in this compound are key structural elements in ligands used for transition metal catalysis. The development of such catalytic systems is essential for creating complex molecules with applications in pharmaceuticals and materials science. nih.govnih.gov

Advanced Medicinal Chemistry Research (Mechanism-Oriented)

The unique combination of a pyridine ring and a reactive maleimide group in this compound makes it a compelling candidate for mechanism-oriented drug design. Its structural motifs are found in numerous classes of bioactive molecules, suggesting its potential to interact with a variety of biological targets.

Targeting Collagen Prolyl 4-Hydroxylases for Anti-Fibrotic Activity

Fibrosis is a pathological condition characterized by the excessive accumulation of extracellular matrix proteins, primarily collagen, leading to organ dysfunction. jmir.org A key enzyme in collagen biosynthesis is collagen prolyl 4-hydroxylase (CP4H), which stabilizes the collagen triple helix by hydroxylating proline residues. utmb.edunih.gov Inhibition of CP4H is therefore a validated therapeutic strategy for treating fibrotic diseases. utmb.edu

Research has identified that bipyridine-based compounds, which share the pyridinyl moiety with the subject compound, are potent inhibitors of CP4H. nih.govresearchgate.net Structure-activity relationship studies on biheteroaryl compounds have shown that replacing one pyridyl group of a 2,2'-bipyridine (B1663995) inhibitor with other heterocycles can maintain potency while enhancing selectivity. nih.gov This design strategy suggests that a compound like this compound, which combines a pyridine ring with a pyrrole-dione ring, fits the profile of a potential CP4H inhibitor for the development of novel anti-fibrotic agents. jmir.orgnih.gov

Mechanism-Based Inhibition of Growth Factor Receptors (EGFR, VEGFR2) in Cellular Models

Receptor tyrosine kinases (RTKs) such as the epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR2) are critical regulators of cell proliferation, survival, and angiogenesis. nih.gov Their aberrant activation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The pyrrolo-pyridine scaffold is a well-established core structure in the design of potent kinase inhibitors. For instance, derivatives of 1H-pyrrolo[2,3-b]pyridine have been developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs). Fused pyrrole systems like pyrrolo[2,3-d]pyrimidines are known to be dual inhibitors of Aurora kinase A and EGFR. nih.gov Specifically for VEGFR2, numerous inhibitors incorporate nitrogen-containing aromatic heterocycles, including pyridine and pyrrolidine (B122466), to interact with key amino acid residues in the kinase domain. The conjugation of a pyridine moiety to other pharmacophores has yielded potent VEGFR-2 inhibitors. Sunitinib, a multi-targeted tyrosine kinase inhibitor that is effective against VEGFR and other RTKs, notably contains a pyrrole moiety. This body of evidence strongly suggests that the this compound structure is a promising template for designing novel, mechanism-based inhibitors of EGFR, VEGFR2, and related growth factor receptors.

| Compound Class | Target Kinase | Representative IC₅₀ Values |

| Pyrrolo[2,3-b]pyridine derivative (Cpd 25) | FGFR4 | 51.6 nM |

| Pyrrolo[2,3-d]pyrimidine derivative (Cpd 5k) | VEGFR2 | 204 nM |

| Pyrrolo[2,3-d]pyrimidine derivative (Cpd 5k) | EGFR | 40 nM |

| Pyridine-Sulfonamide Hybrid (Cpd 27) | VEGFR2 | 3.62 µM |

| Thioxoimidazolidin-4-one derivative (Cpd 23) | VEGFR2 | 152 nM |

| Thioxoimidazolidin-4-one derivative (Cpd 23) | EGFR | 157 nM |

Table 1: Inhibitory activities of various pyridine and/or pyrrole-containing compounds against growth factor receptors. Data compiled from multiple sources.

Modulation of Pro-Inflammatory Cytokine Pathways

The pyridine and pyrrole-2,5-dione moieties are both associated with anti-inflammatory activity, particularly through the modulation of pro-inflammatory cytokine production. Pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6) are key mediators of inflammatory responses.

Studies have shown that derivatives of 1H-pyrrole-2,5-dione can significantly inhibit cholesterol absorption and, concurrently, reduce the secretion of TNF-α in macrophages. nih.gov In parallel, various pyridine-containing compounds have demonstrated potent immunomodulatory effects. For example, the tobacco-related compound 4-(methylnitrosamino)-1-(3-pyridyl)-1-butanone (B1679377) (NNK) has been shown to significantly inhibit the release of IL-6, IL-8, and MCP-1 from respiratory epithelial cells. Furthermore, a series of pyridinyl pyrimidine (B1678525) derivatives were found to inhibit the release of TNF-α and IL-1β from peripheral blood mononuclear cells, an effect that was traced to the inhibition of p38 MAP kinase. Given that this compound combines both of these bioactive scaffolds, it represents a promising structure for the development of agents that can modulate pro-inflammatory cytokine pathways.

Interactions with Serotonin (B10506) Receptors and Transporters (5-HT1A, SERT)

The serotonin (5-HT) system, including the 5-HT1A receptor and the serotonin transporter (SERT), is a primary target for the treatment of depression and other neuropsychiatric disorders. The pyrrolidine-2,5-dione (succinimide) scaffold, a saturated analog of the maleimide ring in the title compound, is a key feature in molecules designed to interact with these targets.

A novel series of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives has been explored for multi-target antidepressant activity. Within this series, specific compounds demonstrated high affinity for both the 5-HT1A receptor and SERT. The structure-activity relationship studies revealed that modifications to different parts of the molecule could fine-tune the binding affinity for these serotonergic targets. For example, compound 11 from this class showed a very high affinity for SERT with a Kᵢ of 9.2 nM. While the introduction of a 1H-pyrrolo[2,3-b]pyridine moiety in place of an indole (B1671886) group tended to slightly decrease SERT binding, it highlights the modular nature of these scaffolds in designing CNS-active agents. The structural similarity between these reported compounds and this compound suggests its potential for exploration in the context of serotonin receptor and transporter modulation.

| Compound | Target | Binding Affinity (Kᵢ, nM) |

| Compound 11 (indole-pyrrolidine-dione) | SERT | 9.2 |

| Compound 10 (indole-pyrrolidine-dione) | 5-HT1A | 128 |

| Compound 4 (pyrrolo-pyridine-pyrrolidine-dione) | SERT | 47.0 |

Table 2: Binding affinities of structurally related pyrrolidine-2,5-dione derivatives for serotonergic targets. Data from a study on potential multi-target antidepressants.

Enzyme Inhibition in Cholesterol Metabolism (HMG-CoA Reductase)

Hydroxymethylglutaryl-CoA (HMG-CoA) reductase is the rate-limiting enzyme in the cholesterol biosynthesis pathway and the target of the widely used statin drugs. mdpi.com The development of new HMG-CoA reductase inhibitors remains an active area of research. The pyrrole ring is a core structural feature of one of the most successful statins, atorvastatin. researchgate.net

Research into novel, hepatoselective inhibitors of HMG-CoA reductase has focused on pyrrole-based compounds. nih.govnih.gov In an effort to enhance hepatoselectivity and reduce the lipophilicity of lead compounds, one successful strategy involved replacing a lipophilic phenyl substituent on the pyrrole ring with a more polar functional group, such as a pyridyl ring. nih.gov This demonstrates the value of the pyridyl-pyrrole combination in designing new HMG-CoA reductase inhibitors. nih.gov Separately, derivatives of 1H-pyrrole-2,5-dione have been synthesized and evaluated as cholesterol absorption inhibitors, which is another mechanism for managing hypercholesterolemia. nih.gov These findings collectively indicate that the this compound scaffold is highly relevant for the design of new therapeutic agents targeting key enzymes and pathways in cholesterol metabolism.

Antimicrobial Mechanisms of Action: Inhibition of Bacterial Growth and Virulence Factors

The antimicrobial properties of compounds containing the pyrrole-2,5-dione (maleimide) moiety are thought to arise from several mechanisms, primarily centered around the inhibition of bacterial growth and the attenuation of virulence factors.

Inhibition of Bacterial Growth:

The antibacterial effect of N-substituted maleimides is often structure-dependent, influenced by factors such as chemical reactivity and lipophilicity. tandfonline.comnih.gov These compounds can exhibit activity against both Gram-positive and Gram-negative bacteria. oup.com For instance, certain 2-arylthio-N-alkylmaleimides have demonstrated antibacterial activity against Bacillus subtilis and Staphylococcus aureus. oup.com The core mechanism is believed to involve the covalent modification of essential biomolecules within the bacterial cell, particularly the thiol groups of cysteine residues in proteins. This can lead to the inactivation of critical enzymes and disruption of cellular processes, ultimately inhibiting growth.

Inhibition of Virulence Factors:

A significant aspect of the antimicrobial strategy for some pyrrole-2,5-dione analogs involves targeting bacterial virulence rather than directly killing the bacteria. This approach may reduce the selective pressure for the development of antibiotic resistance. mednexus.orgresearchgate.net One of the key mechanisms in this context is the inhibition of quorum sensing (QS). QS is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors, in response to population density. nih.govrsc.orgfrontiersin.org

Compounds analogous to this compound have been shown to interfere with QS systems. For example, 1H-pyrrole-2,5-dicarboxylic acid has been identified as a quorum sensing inhibitor in Pseudomonas aeruginosa. nih.govfrontiersin.org This inhibition leads to a reduction in the production of several virulence factors, including:

Pyocyanin: A redox-active pigment that contributes to the pathogenicity of P. aeruginosa. nih.govrsc.orgfrontiersin.org

Rhamnolipids: Surfactants that play a role in biofilm formation and motility. nih.govfrontiersin.org

Biofilm Formation: An attached community of bacterial cells encased in a self-produced matrix, which provides protection against antibiotics and host immune responses. nih.govfrontiersin.org

Motility: The ability of bacteria to move, which is crucial for colonization and infection. nih.gov

By disrupting these virulence factors, pyrrole-2,5-dione derivatives can render pathogenic bacteria less harmful to the host. mednexus.org

Table 1: Effect of an Analogous Pyrrole-2,5-Dione Compound (PT22) on P. aeruginosa Virulence Factors

| Virulence Factor | Concentration of PT22 (mg/mL) | Percentage Inhibition |

|---|---|---|

| Pyocyanin | 0.50 | 13.17% |

| 0.75 | 37.06% | |

| 1.00 | 73.05% | |

| Rhamnolipid | 0.50 | 24.75% |

| 0.75 | 29.66% | |

| 1.00 | 34.06% | |

| Biofilm Biomass | 0.50 | 27.89% |

| 0.75 | 47.59% | |

| 1.00 | 64.74% |

Data based on studies of 1H-pyrrole-2,5-dicarboxylic acid (PT22). nih.govfrontiersin.org

Antitubercular Activity Mechanisms

The pyrrole scaffold is a constituent of various compounds that have demonstrated activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. nih.govmdpi.com While the precise mechanism for this compound is not established, related pyrrole derivatives have been found to target essential mycobacterial enzymes.

One such target is the DNA gyrase, specifically the GyrB subunit. nih.gov DNA gyrase is a type II topoisomerase that is essential for DNA replication, repair, and transcription in bacteria. Its inhibition leads to the disruption of these vital cellular processes, ultimately resulting in bacterial cell death. Pyrrolamide-class inhibitors have been shown to block the ATPase activity of the GyrB domain of DNA gyrase in Mycobacterium tuberculosis. nih.gov

Additionally, other substituted pyrrole derivatives have exhibited promising minimum inhibitory concentrations (MICs) against the H37Rv strain of M. tuberculosis. nih.govmdpi.com For example, certain pyrrole-2-carboxylate derivatives have shown significant antimycobacterial activity. nih.gov The presence of the pyridine ring in this compound could potentially contribute to its antitubercular activity, as pyridyl chalcones have also been investigated for their effects against M. tuberculosis. mdpi.com

Table 2: Antitubercular Activity of Selected Pyrrole and Pyridine Analogs

| Compound Class | Example Compound | Target/Mechanism | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Pyrrolamides | 2-[4-[(3-bromo-4-chloro-5-methyl-1H-pyrrole-2-carbonyl)amino]-3-methoxy-1-piperidyl]-4-(3-methyl-3H-1,2,4-triazol-5-yl)thiazole-5-carboxylic acid | DNA Gyrase (GyrB) | <0.0039 (IC50) | nih.gov |

| Pyrrole-2-carboxylates | ethyl-4-{[-(1-(2-(4-nitrobenzoyl)hydrazono)ethyl]}-3,5-dimethyl-1H-pyrrole-2-carboxylate | Not specified | 0.7 | nih.gov |

| Pyridyl Chalcones | Biphenyl-moiety bearing chalcone (B49325) 21 | Not specified | 8.9-28 (IC90) | mdpi.com |

Note: MIC (Minimum Inhibitory Concentration) and IC50/IC90 (Inhibitory Concentration 50%/90%) values are presented as reported in the respective studies.

Anticonvulsant Activity Mechanisms

The pyrrolidine-2,5-dione (succinimide) scaffold is a well-established pharmacophore in the development of anticonvulsant drugs. nih.govnih.gov The mechanism of action for these compounds is generally attributed to their interaction with neuronal ion channels.

Studies on hybrid anticonvulsants derived from the pyrrolidine-2,5-dione frame suggest that their primary mechanism involves the modulation of voltage-sensitive sodium and L-type calcium channels in neurons. nih.gov By influencing these channels, the compounds can reduce neuronal excitability and suppress the abnormal electrical activity that leads to seizures.

The anticonvulsant activity is often dependent on the substituents on the pyrrolidine-2,5-dione ring. nih.gov For instance, in a series of 1,3-disubstituted pyrrolidine-2,5-diones, derivatives with a 3-benzhydryl or 3-isopropyl group showed significant protection in the subcutaneous pentylenetetrazole (scPTZ) seizure test, while 3-methyl and unsubstituted derivatives were more effective in the maximal electroshock (MES) seizure test. nih.gov This suggests that different substitution patterns may confer selectivity for different types of seizure activity.

While direct studies on this compound are lacking, the presence of the pyrrole-2,5-dione core suggests that it could potentially exhibit anticonvulsant properties through similar mechanisms involving the modulation of neuronal ion channels.

Comparative Mechanistic Studies with Analogous Pyrrole-2,5-Dione Scaffolds

The biological activities of pyrrole-2,5-dione derivatives are highly influenced by the nature of the substituent at the N-1 position and on the pyrrole ring itself.

In the context of antimicrobial activity , N-substituted maleimides demonstrate that both chemical reactivity and lipophilicity are crucial for their antibacterial effects. tandfonline.comnih.gov Neutral maleimides have shown strong antifungal activity, with a proposed mechanism involving the inhibition of the membrane enzyme β(1,3)-glucan synthase, which is essential for fungal cell wall biosynthesis. tandfonline.comnih.gov This is in contrast to some other pyrrole derivatives that act as quorum sensing inhibitors, highlighting the diverse antimicrobial strategies within this class of compounds. nih.govfrontiersin.org

For antitubercular activity , the comparison of different pyrrole-based scaffolds reveals different molecular targets. While some pyrrolamides target DNA gyrase, other pyrrole derivatives show efficacy without a clearly defined mechanism, suggesting that multiple pathways may be involved in their antimycobacterial action. nih.gov The incorporation of different heterocyclic rings, such as the pyridine in this compound, can significantly alter the biological activity and target specificity.

Challenges and Future Research Directions in 1 Pyridin 2 Yl 1h Pyrrole 2,5 Dione Chemistry

Development of Sustainable and Greener Synthetic Routes

The traditional synthesis of N-substituted maleimides often involves multi-step procedures that may utilize harsh reagents and generate significant waste. A primary challenge in the context of 1-(Pyridin-2-yl)-1H-pyrrole-2,5-dione is the development of more environmentally benign and efficient synthetic methodologies.

Future research should prioritize one-pot syntheses and the use of greener solvents. For instance, the application of multifunctional catalysts in a single reaction vessel could streamline the synthesis of N-substituted pyrroles from simple precursors, a strategy that has shown promise for related compounds. The exploration of photocatalysis and electrochemical methods also presents a sustainable alternative to conventional thermal processes, potentially offering higher selectivity and milder reaction conditions. rsc.org

Table 1: Comparison of Synthetic Strategies for N-Substituted Maleimides

| Synthetic Route | Advantages | Disadvantages | Future Research Focus |

| Traditional Condensation | Well-established, versatile | Often requires harsh dehydrating agents, may produce by-products | Development of milder and more selective cyclization catalysts. |

| Catalytic One-Pot Synthesis | High atom economy, reduced waste, simplified purification | Catalyst development and optimization can be challenging | Design of robust, reusable catalysts for direct synthesis from readily available starting materials. researchgate.net |

| Photocatalysis/Electrochemistry | Mild reaction conditions, high selectivity, sustainable | Requires specialized equipment, substrate scope may be limited | Expansion of substrate scope and scalability of these methods. rsc.org |

Exploration of Novel Reactivity Patterns and Synthetic Transformations

The maleimide (B117702) core of this compound is a versatile Michael acceptor, readily undergoing conjugate addition with various nucleophiles. However, the full extent of its reactivity, particularly in the context of the appended pyridine (B92270) ring, remains largely unexplored.

A significant future direction lies in investigating novel annulation and cycloaddition reactions to construct more complex heterocyclic systems. rsc.org The pyridine nitrogen introduces a site for potential coordination with metal catalysts, which could be exploited to direct C-H activation or other transformations on either the pyridine or the pyrrole-2,5-dione ring. Research into the asymmetric synthesis of derivatives of this compound is another critical area, as the chirality of such molecules can have a profound impact on their biological activity.

Advanced Mechanistic Studies in Biological Systems

While various N-substituted maleimides have demonstrated a range of biological activities, including anti-inflammatory and anticancer properties, the specific mechanisms of action are often not fully elucidated. mdpi.comnih.gov For this compound, a key challenge is to move beyond preliminary biological screening to in-depth mechanistic studies.

Future research should focus on identifying the specific cellular targets of this compound. Its reactivity towards thiol groups suggests that it may interact with cysteine residues in proteins, but the precise protein targets and the downstream consequences of these interactions need to be identified. Advanced techniques such as chemical proteomics and high-resolution imaging could be employed to visualize the subcellular localization and binding partners of this compound and its derivatives.

Integration of Computational and Experimental Approaches for Rational Design

The rational design of new molecules with tailored properties is a cornerstone of modern medicinal chemistry and materials science. bioexcel.euslideshare.net A significant challenge for this compound is to effectively integrate computational modeling with experimental synthesis and testing to accelerate the discovery of new derivatives with enhanced activities.

Future research should leverage computational tools to predict the biological activity, reactivity, and physicochemical properties of novel derivatives. researchgate.net For example, molecular docking studies can help in identifying potential biological targets and in designing molecules with improved binding affinities. nih.gov Quantum mechanical calculations can provide insights into the electronic structure and reactivity of the molecule, guiding the development of new synthetic transformations. This integrated approach will enable a more targeted and efficient exploration of the chemical space around the this compound scaffold.

Table 2: Computational Approaches in the Design of this compound Derivatives

| Computational Method | Application | Potential Insights |

| Molecular Docking | Predicting binding modes and affinities with biological targets. | Identification of key interactions, guiding lead optimization. nih.gov |

| Quantum Mechanics (DFT) | Calculating electronic structure, reactivity indices, and spectroscopic properties. | Understanding reaction mechanisms, predicting sites of reactivity. tandfonline.com |

| Molecular Dynamics (MD) | Simulating the dynamic behavior of the molecule and its complexes. | Assessing conformational stability and binding free energies. |

| QSAR (Quantitative Structure-Activity Relationship) | Correlating chemical structure with biological activity. | Predicting the activity of new derivatives, identifying key structural features for activity. tandfonline.com |

Exploration of Supramolecular Chemistry and Self-Assembly

The planar and polar nature of the this compound molecule suggests its potential for engaging in non-covalent interactions, such as hydrogen bonding and π-π stacking. A fascinating and largely unexplored area is the supramolecular chemistry and self-assembly of this compound.

Future research could investigate the ability of this compound and its derivatives to form ordered structures in solution and in the solid state. rsc.org The pyridine nitrogen provides a handle for coordination-driven self-assembly with metal ions, potentially leading to the formation of discrete coordination complexes or extended coordination polymers with interesting photophysical or catalytic properties. The self-assembly of specifically designed derivatives could also lead to the formation of nanomaterials such as nanofibers, vesicles, or gels. rsc.org

Emerging Applications in Specialized Chemical and Biological Fields

While the foundational chemistry of this compound is being established, a significant forward-looking challenge is to identify and develop its applications in specialized and emerging fields.

Future research should explore the use of this compound as a building block in materials science, for example, in the synthesis of novel polymers or functional dyes. rsc.org Its inherent reactivity could be harnessed in the development of chemical probes for biological imaging or as covalent modifiers for bioconjugation. nih.gov Furthermore, the unique electronic properties conferred by the combination of the pyridine and maleimide moieties could be exploited in the design of new electronic materials or sensors. The discovery of N-pyridylpyrazole amide derivatives containing a maleimide moiety as potential insecticides also opens up avenues in agrochemical research. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.